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Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Lipophilicity Drug-likeness CNS penetration

This cyclohexyl piperazinyl methanone derivative (CAS 1421472-03-8) is a patent-classified H3 receptor antagonist/inverse agonist scaffold. It features high fraction sp3 (0.95) and two distinct diversification handles, making it ideal for CNS-focused library synthesis and fragment-based optimization. Researchers must establish baseline H3 activity independently. In stock for immediate procurement.

Molecular Formula C19H35N3O
Molecular Weight 321.509
CAS No. 1421472-03-8
Cat. No. B2605433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone
CAS1421472-03-8
Molecular FormulaC19H35N3O
Molecular Weight321.509
Structural Identifiers
SMILESCC1CN(CCN1CC2CCN(CC2)C(=O)C3CCCCC3)C
InChIInChI=1S/C19H35N3O/c1-16-14-20(2)12-13-22(16)15-17-8-10-21(11-9-17)19(23)18-6-4-3-5-7-18/h16-18H,3-15H2,1-2H3
InChIKeyGTKFZMYSOMHOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone: Compound Identity and Structural Class


Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone (CAS 1421472-03-8) is a synthetic small molecule with the molecular formula C19H35N3O and a molecular weight of 321.5 g/mol [1]. It belongs to the cyclohexyl piperazinyl methanone derivative class, characterized by a cyclohexylcarbonyl group linked to a piperidine ring that is further substituted at the 4-position with a 2,4-dimethylpiperazine moiety via a methylene linker [2]. Compounds within this structural family have been described in the patent literature as antagonists and/or inverse agonists at the histamine H3 receptor, with potential utility in treating obesity and neuropsychiatric disorders [3]. However, it must be noted that the ZINC database records no known biological activity for this specific compound as of ChEMBL 20, indicating that its pharmacological profile remains largely uncharacterized in the public domain [1].

Patent-class H3 antagonist scaffold – no experimentally confirmed activity

Calculated drug-like profile (sp3 0.95, logP 2.6) supports CNS research candidate evaluation

No bioactivity record in ChEMBL 20 – verify target engagement before use

Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone: Lack of Evidence for Generic Substitution


Substituting Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone with a structurally similar analog cannot be scientifically justified based on the current public evidence base. The ZINC database explicitly records no known biological activity for this compound in the ChEMBL 20 dataset, meaning that fundamental pharmacological parameters—including target engagement, potency, selectivity, and functional activity—remain uncharacterized [1]. While the broader patent family describes cyclohexyl piperazinyl methanone derivatives as H3 receptor modulators, the specific contribution of the 2,4-dimethylpiperazine substitution pattern and the piperidine methylene linker geometry to pharmacological activity has not been disclosed in a comparative context [2]. Without quantitative head-to-head data against close analogs such as Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone (C18H33N3O, MW 307.5) or (3,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone (CAS 1421497-36-0), any claim of differential advantage remains speculative . Prospective users should be aware that procurement of this compound currently entails accepting a high degree of pharmacological uncertainty.

Pharmacology

No comparative pharmacology data exist for close analogs; cyclopentyl or acetamide variants cannot be assumed equivalent.

Class inference

H3 antagonist classification is patent-derived only; functional activity may differ significantly from known tool compounds.

Uncertainty

Procurement accepts high pharmacological uncertainty; not interchangeable with validated H3 receptor probes.

Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone: Quantitative Evidence Guide


Lipophilicity and Fraction sp3 vs. Cyclopentyl Analog

Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone exhibits a calculated logP of 2.632 and a fraction sp3 of 0.95, compared to its closest commercially available cyclopentyl analog, Cyclopentyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone (C18H33N3O, MW 307.5), for which calculated logP is approximately 2.2 and fraction sp3 is 0.94 [1]. The higher logP of the cyclohexyl derivative (ΔlogP ≈ +0.43) indicates increased lipophilicity, while the elevated sp3 fraction suggests enhanced three-dimensional character, a parameter associated with improved clinical success rates [2].

Lipophilicity vs. Analog
Data to verify
logP 2.63 vs. 2.2 (cyclopentyl)
fsp3 0.95 vs. 0.94
Calculated lipophilicity difference may influence CNS permeability models; not experimentally validated.
ΔlogP +0.43; computed values only
Lipophilicity Drug-likeness CNS penetration

H3 Receptor Pharmacophore Alignment vs. Pitolisant

The compound belongs to the cyclohexyl piperazinyl methanone derivative class explicitly claimed as histamine H3 receptor antagonists/inverse agonists in patent US20070167436A1 [1]. While the specific compound lacks disclosed IC50 or Ki values, the pharmacophoric elements—a cyclohexylcarbonyl group, a piperidine spacer, and a basic piperazine moiety—align with the structural motif of known H3 antagonists such as pitolisant (tiprolisant), which demonstrates a Ki of 0.16 nM at human H3 receptors [2]. However, pitolisant contains a chlorophenylpropyl group rather than a cyclohexylcarbonyl-piperidine-dimethylpiperazine scaffold. This distinction in the lipophilic moiety may confer differentiated receptor binding kinetics, but no comparative data exist.

H3 Pharmacophore
Class-level
Scaffold matches patent H3 antagonist motif; no Ki/IC50 data.
Structural alignment supports H3 pharmacophore hypothesis; requires direct binding evidence.
vs. pitolisant (Ki 0.16 nM) – no quantitative comparison possible
Histamine H3 receptor Antagonist CNS drug discovery

Rotatable Bonds and tPSA vs. Acetamide Analog

Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone contains 3 rotatable bonds and a topological polar surface area (tPSA) of 36 Ų as calculated by ZINC15 [1]. In comparison, 2-Cyclopentyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone (CAS not specified; C19H35N3O, same molecular formula) has 3 rotatable bonds and a comparable tPSA of approximately 32 Ų. The slightly higher tPSA of the target compound (Δ ≈ 4 Ų) is attributable to the direct carbonyl-piperidine attachment versus the methylene-extended acetamide linkage. Both compounds share the same hydrogen bond donor (0) and acceptor (2) counts, meaning differential solubility and permeability profiles are anticipated to be modest [2].

Polarity & Flexibility
Data to verify
tPSA 36 Ų vs. 32 Ų (acetamide analog)
Rotatable bonds 3 vs. 3
Comparable molecular complexity; screening behavior likely similar, amide stability hypothesis untested.
ΔtPSA +4 Ų; no experimental stability data
Molecular complexity Oral bioavailability Drug design

Cyclohexyl(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone: Research Application Scenarios


Chemical Probe for H3 Receptor Pharmacophore Exploration

Given the patent-based classification of cyclohexyl piperazinyl methanone derivatives as H3 receptor antagonists, this compound may serve as a scaffold for structure-activity relationship (SAR) studies aimed at understanding the contribution of the 2,4-dimethylpiperazine substitution to H3 receptor binding [1]. Its high fraction sp3 (0.95) aligns with modern medicinal chemistry principles favoring three-dimensional complexity, making it a relevant template for fragment-based or ligand-efficiency-driven optimization campaigns [2]. However, users must first establish baseline H3 receptor activity, as no potency data are publicly available.

Negative Control in Phenotypic Screening

The ZINC15 database records no known biological activity for this compound against any target in the ChEMBL 20 dataset [1]. This lack of annotated activity, combined with its favorable physicochemical profile (logP = 2.632, MW = 321.5, tPSA = 36 Ų), positions it as a candidate for use as a negative control or inactive comparator in cell-based phenotypic screening assays where a drug-like but putatively inert small molecule is required to benchmark assay windows and exclude non-specific effects.

Synthetic Intermediate for Piperazine-Piperidine Library Construction

The compound's structure, featuring a secondary amine-rich dimethylpiperazine moiety and a ketone-linked cyclohexyl group, provides two distinct diversification handles for parallel synthesis [1]. The piperazine nitrogen can undergo alkylation, acylation, or sulfonylation, while the cyclohexyl ring offers conformational constraints that may be exploited to probe stereochemical requirements of biological targets. This makes the compound a versatile starting material for generating focused compound libraries, particularly for CNS targets where balanced logP and low tPSA are desirable.

Application
Selection Property
Validation Focus
H3 pharmacophore SAR exploration
Patent-class H3 antagonist scaffold
Establish H3 binding activity experimentally
Phenotypic screening inactive comparator
No annotated bioactivity (ChEMBL 20)
Confirm inertness in target assay system
Piperazine-piperidine library synthesis
Two reactive diversification sites
Optimize synthetic route for focused CNS-like library
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